

peer-reviewed methods for the analysis of 4-Amino-5-methylisophthalonitrile

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Compound of Interest

Compound Name: 4-Amino-5-methylisophthalonitrile

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A Comparative Guide to the Analysis of 4-Amino-5-methylisophthalonitrile

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of **4-Amino-5-methylisophthalonitrile**, a key aromatic nitrile and amine intermediate, is crucial. This guide provides a comparative overview of peer-reviewed analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to assist in selecting the most suitable method for specific analytical needs.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the three primary analytical methods for the analysis of **4-Amino-5-methylisophthalonitrile** and structurally related aromatic amines and nitriles. Data presented are representative values derived from peer-reviewed methodologies for analogous compounds.



Parameter	HPLC-UV	LC-MS/MS	GC-MS (with Derivatization)
Limit of Detection (LOD)	0.015 - 0.56 μg/mL[1] [2]	1.7 mg L ⁻¹ (for a similar polar molecule)	Typically in the low ng/mL range
Limit of Quantification (LOQ)	0.048 - 1.69 μg/mL[1] [2]	5.1 mg L ⁻¹ (for a similar polar molecule)	Typically in the mid-to- high ng/mL range
Linearity (R²)	> 0.999[1][2]	> 0.99[4]	> 0.99
Accuracy (% Recovery)	98.0 - 102.0%[2]	87.4 - 114.3%[5]	Typically 90 - 110%
Precision (%RSD)	< 2%[1]	< 15%[5]	< 15%
Sample Throughput	High	High	Moderate
Selectivity	Moderate	High	High
Instrumentation Cost	Low to Moderate	High	Moderate to High

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. Due to the presence of the substituted benzene ring, **4-Amino-5-methylisophthalonitrile** is expected to have a strong UV absorbance, making this a suitable method for routine analysis and quality control.

Experimental Protocol

- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
 - Perform serial dilutions to bring the concentration within the calibrated linear range.



- Filter the final solution through a 0.45 μm syringe filter prior to injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)[1].
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol)[2].
 - Flow Rate: 1.0 mL/min[1].
 - Column Temperature: 30-40 °C[2].
 - Injection Volume: 10 μL[2].
 - Detection: UV detector set at a wavelength of maximum absorbance (e.g., 225 nm or 254 nm)[1][2].
- Data Analysis:
 - Quantification is based on the peak area of the analyte compared to a calibration curve constructed from standards of known concentrations.

Workflow Diagram



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HPLC-UV Analysis Workflow



Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for the analysis of **4-Amino-5-methylisophthalonitrile** in complex matrices or at trace levels. The use of electrospray ionization (ESI) in positive mode is suitable for this compound, with a reported protonated molecular ion [M+H]⁺ at m/z 158.00[6].

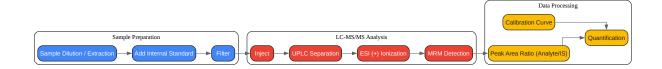
Experimental Protocol

- Sample Preparation:
 - Sample dissolution and dilution are performed as in the HPLC-UV method. For complex matrices (e.g., biological samples), a solid-phase extraction (SPE) or protein precipitation step may be necessary[5][7].
- LC-MS/MS Conditions:
 - · LC System: A UPLC or HPLC system.
 - Column: C18 or a suitable reverse-phase column (e.g., 150 mm x 3.0 mm, 2.7 μm)[5].
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium acetate to enhance ionization[5].
 - Flow Rate: 0.4 mL/min[5].
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor ion (Q1) would be m/z 158.0, and product ions (Q3) would be determined by fragmentation experiments.
 - Internal Standard: A stable isotope-labeled version of the analyte is recommended for optimal accuracy[7].
- Data Analysis:



 Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow Diagram



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LC-MS/MS Analysis Workflow

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often required to improve the volatility and chromatographic peak shape of **4-Amino-5-methylisophthalonitrile**.

Experimental Protocol

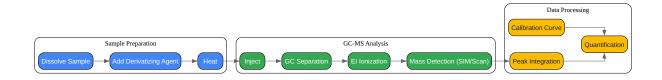
- Sample Preparation and Derivatization:
 - Dissolve the sample in an appropriate aprotic solvent.
 - Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA) to convert the primary amine to a less polar silyl derivative.
 - Heat the mixture to ensure complete derivatization.
 - An internal standard should be added prior to derivatization.



• GC-MS Conditions:

- GC System: A gas chromatograph with a split/splitless injector.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
- Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV.
- Detection: Selected Ion Monitoring (SIM) or full scan mode.
- Data Analysis:
 - Quantification is based on the peak area of a characteristic ion of the derivatized analyte relative to an internal standard.

Workflow Diagram



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GC-MS Analysis Workflow



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